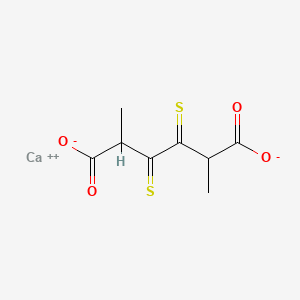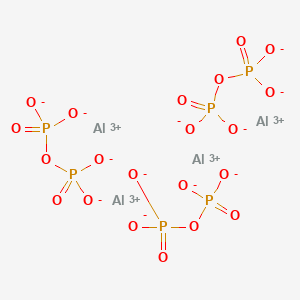
Diphosphoric acid, aluminium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphosphoric acid, aluminium salt, also known as aluminium pyrophosphate, is an inorganic compound with the chemical formula Al₄(P₂O₇)₃. This compound is a salt formed from the reaction between diphosphoric acid and aluminium. It is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Diphosphoric acid, aluminium salt can be synthesized through the reaction of aluminium hydroxide with diphosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 4 \text{Al(OH)}_3 + 3 \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{Al}_4(\text{P}_2\text{O}_7)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity raw materials and precise reaction conditions. The process may include steps such as:
Mixing: Aluminium hydroxide and diphosphoric acid are mixed in the appropriate stoichiometric ratios.
Heating: The mixture is heated to facilitate the reaction and ensure complete conversion of reactants to the desired product.
Purification: The resulting product is purified to remove any impurities and obtain high-purity this compound.
化学反应分析
Types of Reactions
Diphosphoric acid, aluminium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form aluminium hydroxide and phosphoric acid.
Complexation: It can form complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Metal ions such as iron, calcium, and magnesium can react with this compound to form complexes.
Major Products Formed
Hydrolysis: Aluminium hydroxide and phosphoric acid.
Complexation: Various metal-aluminium pyrophosphate complexes.
科学研究应用
Diphosphoric acid, aluminium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
作用机制
The mechanism of action of diphosphoric acid, aluminium salt involves its ability to interact with various molecular targets and pathways. For example:
Catalysis: It acts as a catalyst by providing active sites for chemical reactions.
Complexation: Forms stable complexes with metal ions, which can alter the properties of the resulting compounds.
Adjuvant: Enhances the immune response when used in vaccines by forming a depot effect, which slowly releases the antigen and stimulates the immune system.
相似化合物的比较
Similar Compounds
Pyrophosphoric acid: An inorganic compound with the formula H₄P₂O₇, similar in structure but without the aluminium component.
Disodium pyrophosphate: A salt of pyrophosphoric acid with sodium, used in food processing and as a leavening agent.
Uniqueness
Diphosphoric acid, aluminium salt is unique due to its ability to form stable complexes with metal ions and its utility in a wide range of applications, from industrial to medical. Its properties as a catalyst and adjuvant make it particularly valuable in scientific research and industrial processes.
属性
CAS 编号 |
29075-98-7 |
|---|---|
分子式 |
Al4O21P6 |
分子量 |
629.76 g/mol |
IUPAC 名称 |
tetraaluminum;phosphonato phosphate |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
InChI 键 |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
规范 SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


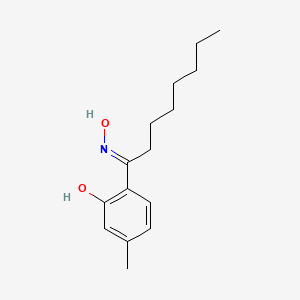
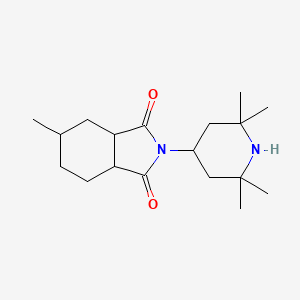
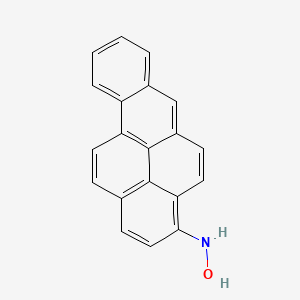
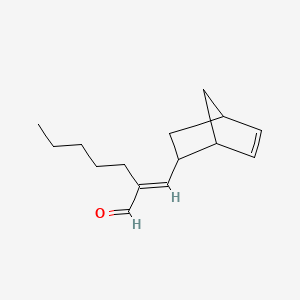
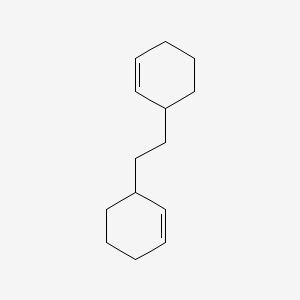

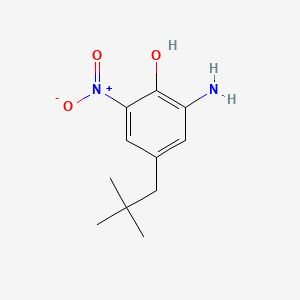
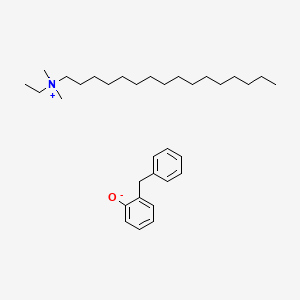
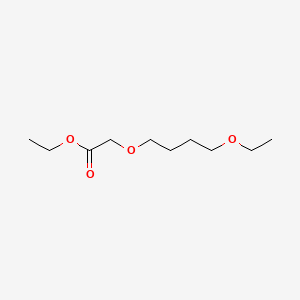
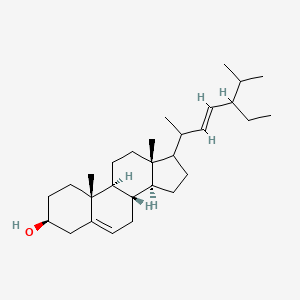
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
